

Spectroscopic Profile of 2-Fluorophenyl Isothiocyanate: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluorophenyl isothiocyanate

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Fluorophenyl isothiocyanate** (C_7H_4FNS), a valuable building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The empirical formula for **2-Fluorophenyl isothiocyanate** is C_7H_4FNS , and its calculated molecular weight is 153.18 g/mol .^[1] The structural and electronic information encoded in its spectroscopic signatures are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom.

1H NMR (Proton NMR) Data

The 1H NMR spectrum of **2-Fluorophenyl isothiocyanate** is characterized by complex multiplets in the aromatic region, arising from the spin-spin coupling between the aromatic protons and the fluorine atom.

Table 1: ^1H NMR Spectral Data of **2-Fluorophenyl isothiocyanate**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
---------------------------------	--------------	--------------------------	------------

| Data not available in search results | | | Aromatic Protons |

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum displays distinct signals for each of the seven carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic coupling.

Table 2: ^{13}C NMR Spectral Data of **2-Fluorophenyl isothiocyanate**

Chemical Shift (δ) ppm	Assignment
---------------------------------	------------

| Data not available in search results | Aromatic and Isothiocyanate Carbons |

^{19}F NMR (Fluorine-19 NMR) Data

^{19}F NMR is a sensitive technique for characterizing fluorinated organic compounds. The chemical shift of the fluorine atom in **2-Fluorophenyl isothiocyanate** provides insight into its electronic environment.

Table 3: ^{19}F NMR Spectral Data of **2-Fluorophenyl isothiocyanate**

Chemical Shift (δ) ppm

| Data not available in search results |

Infrared (IR) Spectroscopy

The IR spectrum of **2-Fluorophenyl isothiocyanate** is dominated by a very strong and characteristic absorption band of the isothiocyanate ($-\text{N}=\text{C}=\text{S}$) functional group.

Table 4: Key IR Absorption Bands of **2-Fluorophenyl isothiocyanate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2100	Strong, Sharp	Asymmetric stretch of -N=C=S

| Further data not available in search results | | Aromatic C-H and C=C stretches, C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural elucidation. The mass spectrum is typically acquired using gas chromatography-mass spectrometry (GC-MS).

Table 5: Mass Spectrometry Data for **2-Fluorophenyl isothiocyanate**

m/z	Relative Intensity (%)	Assignment
153	Data not available	Molecular Ion [M] ⁺

| Further data not available | | Fragment Ions |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

- **Sample Preparation:** A solution of **2-Fluorophenyl isothiocyanate** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- **¹H NMR Acquisition:** The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

- **^{13}C NMR Acquisition:** The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the low natural abundance of ^{13}C .
- **^{19}F NMR Acquisition:** The spectrum is acquired using a fluorine-observe probe. Chemical shifts are referenced to an external standard (e.g., CFCl_3 at 0 ppm).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- **Sample Preparation:** A small drop of liquid **2-Fluorophenyl isothiocyanate** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Data Acquisition:** A background spectrum of the clean ATR crystal is recorded. The sample is then applied, and the sample spectrum is collected. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

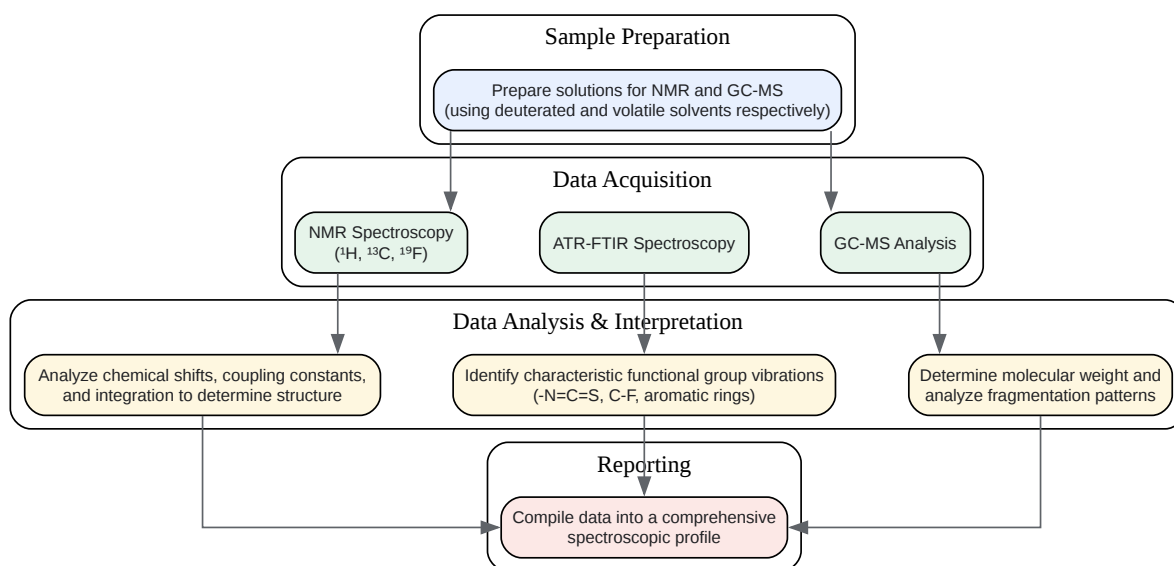
Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **2-Fluorophenyl isothiocyanate** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer.
- **GC Conditions:**
 - **Injector:** Split/splitless injector, typically operated at a high temperature (e.g., 250 °C).
 - **Column:** A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
 - **Oven Program:** A temperature gradient is used to ensure good separation, for example, starting at a lower temperature and ramping up to a higher temperature.
 - **Carrier Gas:** Helium or hydrogen at a constant flow rate.

- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV is commonly used.
 - Mass Analyzer: A quadrupole or ion trap mass analyzer scans a mass range (e.g., m/z 40-400).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-Fluorophenyl isothiocyanate**.



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A logical workflow for the spectroscopic analysis of **2-Fluorophenyl isothiocyanate**.

This guide serves as a central repository for the fundamental spectroscopic data of **2-Fluorophenyl isothiocyanate**. For more detailed analyses or specific applications, consulting primary literature and spectral databases is recommended.

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References

- 1. 2-Fluorophenyl isothiocyanate | C₇H₄FNS | CID 97520 - PubChem [pubchem.ncbi.nlm.nih.gov]
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